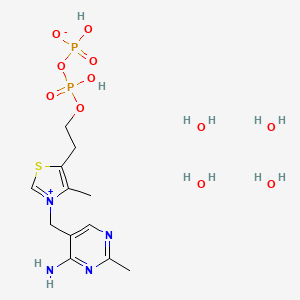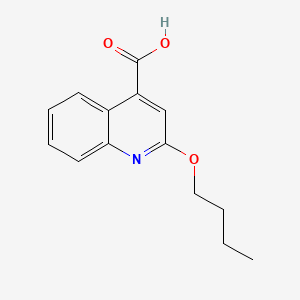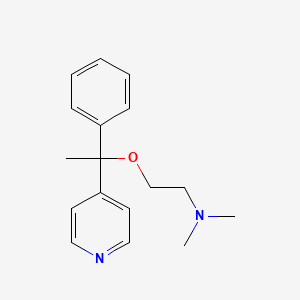
Tétrahydrococarboxylase
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cocarboxylase tetrahydrate has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Cocarboxylase tetrahydrate, also known as thiamine pyrophosphate (TPP), primarily targets enzymes involved in carbohydrate metabolism. Its main targets are the pyruvate dehydrogenase complex, the alpha-ketoglutarate dehydrogenase complex, and transketolase . These enzymes play crucial roles in the citric acid cycle and the pentose phosphate pathway, essential for energy production and biosynthesis.
Mode of Action
Cocarboxylase acts as a coenzyme for its target enzymes. It binds to the active sites of these enzymes, facilitating the decarboxylation of alpha-keto acids and the transfer of two-carbon units. This interaction stabilizes reaction intermediates and enhances the catalytic efficiency of the enzymes . For example, in the pyruvate dehydrogenase complex, TPP helps convert pyruvate into acetyl-CoA, a critical step in cellular respiration.
Biochemical Pathways
Cocarboxylase is involved in several key biochemical pathways:
- Pentose Phosphate Pathway: It functions in the transketolase reaction, which is crucial for nucleotide synthesis and the generation of NADPH .
- Branched-Chain Amino Acid Metabolism: It assists in the catabolism of branched-chain amino acids, providing energy and metabolic intermediates .
Pharmacokinetics
The pharmacokinetics of cocarboxylase involve its absorption, distribution, metabolism, and excretion (ADME):
- Excretion: The compound and its metabolites are excreted primarily through the urine . These properties influence its bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, cocarboxylase enhances the activity of its target enzymes, leading to increased production of ATP and other essential metabolites. At the cellular level, this results in improved energy metabolism, enhanced biosynthesis of nucleotides and fatty acids, and better overall cellular function . Clinically, it is used to treat conditions like diabetic coma, eclampsia, and neuritis, where enhanced metabolic function is beneficial .
Action Environment
The efficacy and stability of cocarboxylase can be influenced by various environmental factors:
Analyse Biochimique
Biochemical Properties
Cocarboxylase Tetrahydrate plays a crucial role in several biochemical reactions. It is a required intermediate in the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex . It interacts with enzymes such as transketolase, pyruvate dehydrogenase, oxoglutarate dehydrogenase, and branched-chain keto acid dehydrogenases .
Cellular Effects
Cocarboxylase Tetrahydrate influences cell function by catalyzing several biochemical reactions. It is synthesized in the cytosol and is required in the cytosol for the activity of transketolase and in the mitochondria for the activity of pyruvate-, oxoglutarate- and branched chain keto acid dehydrogenases .
Molecular Mechanism
At the molecular level, Cocarboxylase Tetrahydrate exerts its effects through binding interactions with biomolecules and enzyme activation. The thiazole ring of Cocarboxylase Tetrahydrate, which contains nitrogen and sulfur, is the most commonly involved part of the molecule in reactions .
Metabolic Pathways
Cocarboxylase Tetrahydrate is involved in several metabolic pathways, including the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex .
Transport and Distribution
Cocarboxylase Tetrahydrate is transported and distributed within cells and tissues. The yeast ThPP carrier (Tpc1p), the human Tpc, and the Drosophila melanogaster have been identified as being responsible for the mitochondrial transport of Cocarboxylase Tetrahydrate .
Subcellular Localization
Cocarboxylase Tetrahydrate is synthesized in the cytosol and is required in the cytosol for the activity of transketolase and in the mitochondria for the activity of pyruvate-, oxoglutarate- and branched chain keto acid dehydrogenases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of cocarboxylase tetrahydrate involves the reaction of pyrophosphoric acid and a dehydrating agent with Vitamin B1 under heating conditions . This method improves product yield, reduces production costs, and enhances product quality while minimizing environmental pollution . Another method involves the reaction of Vitamin B1 with phosphorus oxychloride to form thiamine pyrophosphate, which is then hydrated to produce cocarboxylase tetrahydrate .
Industrial Production Methods
Industrial production of cocarboxylase tetrahydrate typically follows the synthetic routes mentioned above, with a focus on optimizing reaction conditions to maximize yield and purity. The process involves careful control of temperature, pH, and reactant concentrations to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Cocarboxylase tetrahydrate undergoes several types of chemical reactions, including:
Decarboxylation: It catalyzes the reversible decarboxylation of pyruvic acid and alpha-ketoglutaric acid.
Phosphorylation: It can be phosphorylated to form various thiamine phosphates.
Common Reagents and Conditions
Decarboxylation: This reaction typically occurs in the presence of enzymes such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase under physiological conditions.
Phosphorylation: This reaction involves the use of ATP and specific kinases to transfer phosphate groups to cocarboxylase.
Major Products Formed
Comparaison Avec Des Composés Similaires
Cocarboxylase tetrahydrate is similar to other thiamine derivatives such as:
- Thiamine monophosphate
- Thiamine triphosphate
- Thiamine pyrophosphate
Uniqueness
Cocarboxylase tetrahydrate is unique in its ability to act as a coenzyme for multiple enzymes involved in carbohydrate metabolism, making it essential for energy production in cells . Its tetrahydrate form provides stability and solubility, which are advantageous for its use in various applications .
List of Similar Compounds
- Thiamine monophosphate
- Thiamine triphosphate
- Thiamine pyrophosphate
Propriétés
IUPAC Name |
[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] hydrogen phosphate;tetrahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O7P2S.4H2O/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;;;;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);4*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOLNRGPRQYTIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)[O-].O.O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O11P2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68684-55-9 |
Source


|
| Record name | Cocarboxylase tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068684559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











